5-Methyl-2,1,3-benzothiadiazol-4-amine
Description
5-Methyl-2,1,3-benzothiadiazol-4-amine (Molecular formula: C₇H₇N₃S) is a heterocyclic compound featuring a benzothiadiazole core substituted with a methyl group at position 5 and an amine at position 4. Its SMILES notation is CC1=C(C2=NSN=C2C=C1)N, and its InChIKey is HREWQZHLWPVDGL-UHFFFAOYSA-N . The compound exhibits a collision cross-section (CCS) of 129.9 Ų for the [M+H]+ ion, a critical parameter in mass spectrometry-based analyses . This article compares its structural, physicochemical, and biological properties with those of analogous benzothiadiazole and thiazole derivatives.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,1,3-benzothiadiazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-3-5-7(6(4)8)10-11-9-5/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREWQZHLWPVDGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NSN=C2C=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201766 | |
| Record name | 2,1,3-Benzothia(S IV)diazole, 4-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53552-19-5, 3338-93-0 | |
| Record name | 2,1,3-Benzothia(S IV)diazole, 4-amino-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053552195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,1,3-Benzothia(S IV)diazole, 4-amino-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90201766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Amino-5-methylbenzo-2,1,3-benzothiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural Analogues
5-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine (Tizanidine)
- Structure : Chlorine substituent at position 5; imidazolyl group at position 4.
- Key Differences :
- Substituent : Chlorine (electron-withdrawing) vs. methyl (electron-donating).
- Bioactivity : Tizanidine is a clinically used α₂-adrenergic agonist for muscle spasticity . The chloro group enhances receptor binding affinity compared to the methyl analogue.
- Physicochemical Properties : Higher molecular weight (C₉H₁₀ClN₅S vs. C₇H₇N₃S) and polarity due to Cl and imidazole .
5-Chloro-benzo[c][1,2,5]thiadiazol-4-amine
- Structure : Chlorine at position 5; lacks the imidazolyl group.
- Key Differences :
5-S-Ethyl-N-(4,5-dihydro-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine Hydrochloride
- Structure : Ethylthio group at position 5; imidazolyl group at position 4.
- Key Differences :
Thiazole and Thiadiazole Derivatives
5-(3,4-Dichlorobenzyl)-4-methyl-1,3-thiazol-2-amine
- Structure : Thiazole core with dichlorobenzyl and methyl substituents.
- Key Differences :
4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
- Structure : Thiazole with methyl and benzodioxolyl groups.
- Key Differences :
Physicochemical and Spectroscopic Properties
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 5-Methyl-2,1,3-benzothiadiazol-4-amine?
- Methodological Answer : Synthesis typically involves cyclization reactions of substituted anilines with sulfur-based reagents. For example, analogous benzothiadiazole derivatives are synthesized via condensation of 4-substituted anilines with thionyl chloride or Lawesson’s reagent under controlled temperatures (60–80°C). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yields (70–85%). Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .
Q. How is X-ray crystallography applied to determine the structure of benzothiadiazole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving bond angles, torsion angles, and packing interactions. For example, triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.69 Å, b = 10.86 Å, c = 12.99 Å) are refined using SHELXL . Data collection with a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement to R < 0.05 ensure accuracy. Hydrogen bonding networks (e.g., N–H⋯S interactions) are analyzed using Mercury software .
Q. What spectroscopic techniques validate the purity of this compound?
- Methodological Answer :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), while the methyl group resonates as a singlet (δ 2.5 ppm).
- FT-IR : Stretching vibrations for N–H (3300–3400 cm⁻¹) and C=S (1250–1350 cm⁻¹) confirm functional groups.
- HRMS : Exact mass calculated for C₇H₇N₃S [M+H]⁺ = 166.0436; deviation < 2 ppm ensures purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data interpretation for benzothiadiazole derivatives?
- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C–S vs. C–N distances) are addressed by:
- Cross-validating with DFT-optimized geometries (B3LYP/6-31G* basis set).
- Testing alternative refinement models in SHELXL (e.g., disorder modeling, twin correction).
- Comparing thermal displacement parameters (Ueq) to identify overfitting .
Q. What methodological considerations are critical for optimizing biocatalytic reductions in benzothiadiazole synthesis?
- Methodological Answer :
- Enzyme Selection : Bacillus clausii BcBDH catalyzes asymmetric reductions of diketones to hydroxyketones (e.g., 5-methyl-2,3-hexanedione → 5-methyl-3-hydroxy-2-hexanone) with >90% enantiomeric excess .
- Cofactor Optimization : Mn²⁺ supplementation enhances BcBDH activity by 40%.
- Reactor Design : Continuous-flow enzyme membrane reactors (EMRs) improve yield (85%) and reduce byproducts .
Q. How are computational methods used to predict the reactivity of this compound in medicinal chemistry?
- Methodological Answer :
- Docking Studies : AutoDock Vina predicts binding affinity to biological targets (e.g., kinase inhibitors).
- QSAR Modeling : Hammett constants (σ) correlate substituent effects on thiadiazole ring reactivity.
- ADMET Prediction : SwissADME estimates bioavailability (LogP = 2.1) and CYP450 metabolism .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
